![molecular formula C11H16N4O2 B2878408 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide CAS No. 2128701-10-8](/img/structure/B2878408.png)
2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide, also known as MPMP, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MPMP is a pyrazole-based compound that has been synthesized using various methods.
作用机制
The mechanism of action of 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide is not fully understood. However, studies have suggested that 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide has also been found to induce apoptosis, which is a process of programmed cell death that is essential for the regulation of cell growth and development.
Biochemical and Physiological Effects:
2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide has also been found to induce apoptosis in cancer cells. In addition, 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide has anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide in lab experiments is that it has been shown to have potential therapeutic applications in cancer and inflammatory diseases. However, one of the limitations of using 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for the research on 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide. One direction is to further investigate the mechanism of action of 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide to better understand its potential therapeutic applications. Another direction is to investigate the potential use of 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to investigate the safety and efficacy of 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide in preclinical and clinical trials.
合成方法
The synthesis of 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide has been reported in various research studies. One of the methods used for the synthesis of 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide involves the reaction of 1-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine with 3-acetylaminoacrylic acid ethyl ester in the presence of triethylamine and N,N-dimethylformamide. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
科学研究应用
2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide has been found to have potential therapeutic applications in various scientific research studies. One of the applications of 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide is in the treatment of cancer. 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
属性
IUPAC Name |
2-[(1-methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-3-10(16)13-6-9(11(12)17)4-8-5-14-15(2)7-8/h3,5,7,9H,1,4,6H2,2H3,(H2,12,17)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOYFPURHKUMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC(CNC(=O)C=C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

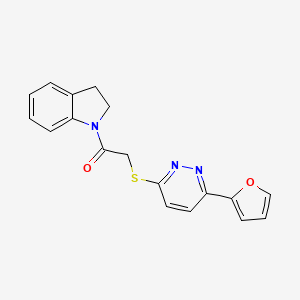
methanone](/img/structure/B2878327.png)
![ethyl 2-[3-((2E)but-2-enyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-8-yl]acetate](/img/structure/B2878328.png)
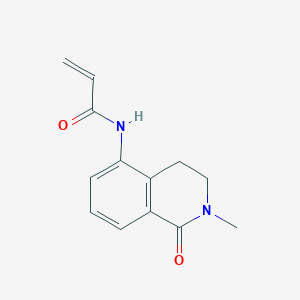
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2878332.png)
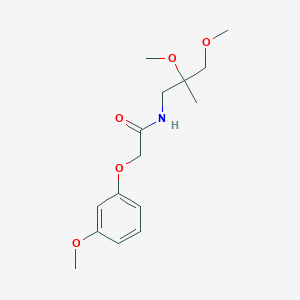
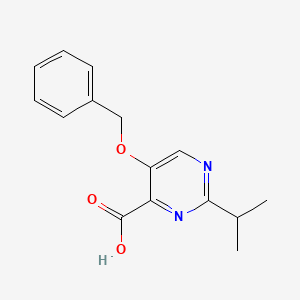
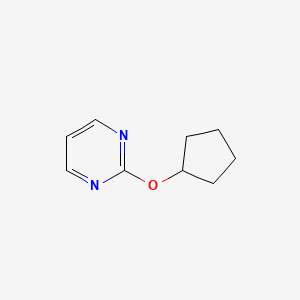
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2878339.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime](/img/structure/B2878342.png)
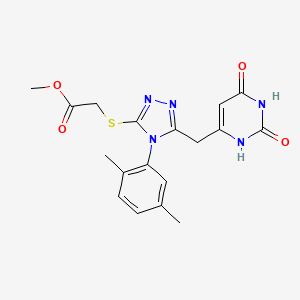
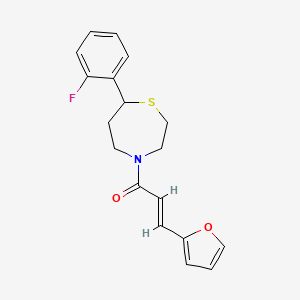

![5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2878347.png)